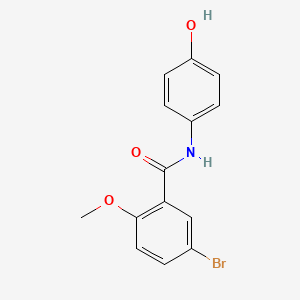![molecular formula C12H9BrN4OS B5796787 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of benzamide and has a molecular formula of C12H8BrN5OS.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of various cancer cell lines by inducing cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide has various biochemical and physiological effects. The compound has been reported to induce DNA damage and oxidative stress in cancer cells. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide in lab experiments is its potential as a cytotoxic agent. This makes it a valuable tool for cancer research. However, the compound has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are many potential future directions for the research on 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide. One area of interest is the development of new derivatives of the compound with improved solubility and selectivity for cancer cells. Another potential direction is the investigation of the compound's potential as a treatment for other diseases such as infections and inflammation.
Conclusion
In conclusion, 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been reported in the literature, and its mechanism of action is not fully understood. The compound has various biochemical and physiological effects and has been studied extensively for its potential as a cytotoxic agent in cancer research. While it has some limitations, there are many potential future directions for the research on this compound.
Synthesis Methods
The synthesis of 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide involves the reaction of 2-bromoacetophenone with thiosemicarbazide in the presence of sodium ethoxide. The resulting product is then treated with 2-chloropyrimidine to produce 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for their experiments.
Scientific Research Applications
2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
In addition to cancer research, 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide has also been studied for its potential applications in other areas such as antimicrobial activity, anti-inflammatory activity, and as a potential inhibitor of various enzymes.
properties
IUPAC Name |
2-bromo-N-(pyrimidin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4OS/c13-9-5-2-1-4-8(9)10(18)16-12(19)17-11-14-6-3-7-15-11/h1-7H,(H2,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSOZRZUJWWITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)
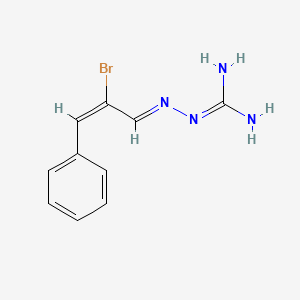
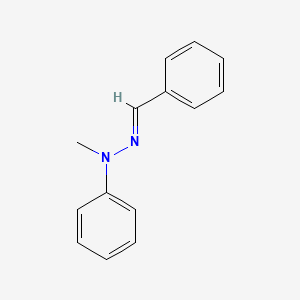
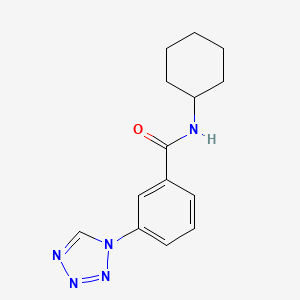

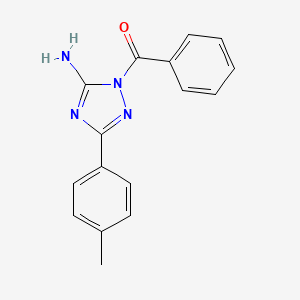
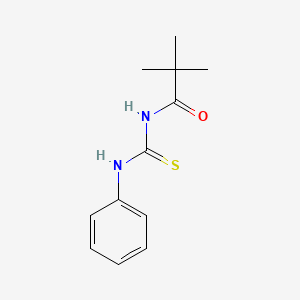

![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)
